2-Chloro-5-ethynylpyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-ethynylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c1-2-5-3-9-6(7)4-8-5/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJYCNHBBHKMPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744326 | |
| Record name | 2-Chloro-5-ethynylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196153-73-7 | |
| Record name | 2-Chloro-5-ethynylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 5 Ethynylpyrazine
Strategies for Ethynylation of Halogenated Pyrazine (B50134) Scaffolds
The introduction of an ethynyl (B1212043) moiety at the C5-position of a 2-chloropyrazine (B57796) ring is most effectively carried out via cross-coupling reactions. These methods offer a reliable and versatile means to form the crucial carbon-carbon bond between the pyrazine ring and the alkyne.
Sonogashira Cross-Coupling Protocols for Terminal Alkynes
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. nih.govlibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. nih.govlibretexts.org In the context of 2-chloro-5-ethynylpyrazine synthesis, this reaction involves the coupling of a 2-chloro-5-halopyrazine with a suitable terminal alkyne.
The choice of the palladium catalyst and its associated ligands is critical for the success of the Sonogashira reaction. A variety of palladium sources can be employed, with palladium(II) complexes such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and palladium(II) acetate (B1210297) (Pd(OAc)₂) being common choices. These Pd(II) precursors are reduced in situ to the active Pd(0) species. wikipedia.org The most frequently used catalysts are phosphine-based palladium complexes. libretexts.org Triphenylphosphine (PPh₃) is a standard ligand, though the use of more electron-rich and bulky phosphine (B1218219) ligands can sometimes enhance catalytic activity. libretexts.org
The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle. libretexts.org The palladium cycle includes the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation from the copper acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The copper cycle involves the formation of a copper acetylide intermediate, which is more reactive towards transmetalation with the palladium complex. wikipedia.org
Table 1: Representative Palladium-Based Catalytic Systems for Sonogashira Coupling of Halogenated Heterocycles
| Catalyst Precursor | Ligand | Co-catalyst | Typical Substrates |
| Pd(PPh₃)₄ | Triphenylphosphine | CuI | Aryl iodides, Aryl bromides |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | CuI | Aryl iodides, Aryl bromides |
| Pd(OAc)₂ | Various phosphines | CuI | Aryl bromides, Aryl chlorides |
The efficiency of the Sonogashira coupling is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, and reaction temperature. A variety of solvents can be utilized, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724), as well as amines such as triethylamine (B128534), being commonly employed. wikipedia.org The base plays a crucial role in the reaction, serving to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. wikipedia.org Amines like triethylamine or diisopropylamine (B44863) are frequently used for this purpose. wikipedia.org
Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the substrates. washington.edu For less reactive aryl chlorides, higher temperatures may be necessary to achieve a reasonable reaction rate. The exclusion of oxygen is also important, as it can lead to the oxidative homocoupling of the terminal alkyne, an undesired side reaction known as the Glaser coupling. washington.edu
The synthesis of this compound via the Sonogashira reaction typically starts from a dihalogenated pyrazine, such as 2,5-dichloropyrazine (B10626) or 2-chloro-5-bromopyrazine. The difference in reactivity between the two halogen atoms can be exploited for selective coupling. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. libretexts.org This allows for the selective reaction at the more reactive halogen site.
A common strategy involves the use of a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA). The TMS group acts as a protecting group for the terminal alkyne, preventing its homocoupling. Following the Sonogashira coupling to form the silylated product, the TMS group can be readily removed under mild basic or acidic conditions to yield the desired terminal alkyne. gelest.com
A specific example analogous to the synthesis of this compound is the reaction of 2-amino-3,5-dichloropyrazine (B41617) with trimethylsilylacetylene. researchgate.net In this patented procedure, the coupling is carried out using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and cuprous iodide (CuI) as the catalytic system in a mixture of acetonitrile and triethylamine at room temperature. researchgate.net The resulting 2-amino-5-chloro-3-((trimethylsilyl)ethynyl)pyrazine is then deprotected using potassium tert-butoxide to afford the terminal alkyne. researchgate.net
Table 2: Example of Sonogashira Coupling for a Dichloropyrazine Derivative
| Starting Material | Alkyne | Catalyst System | Solvent | Base | Product |
| 2-amino-3,5-dichloropyrazine | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Acetonitrile/Triethylamine | Triethylamine | 2-amino-5-chloro-3-((trimethylsilyl)ethynyl)pyrazine |
Alternative Ethynylation Routes
While the Sonogashira reaction is the most prevalent method, other strategies for the introduction of an ethynyl group can be considered.
Direct C-H alkynylation has emerged as a powerful tool in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-halogenated substrates. nih.gov This approach involves the direct coupling of a C-H bond with a terminal alkyne, typically catalyzed by a transition metal. nih.gov Various metals, including palladium, rhodium, and copper, have been shown to catalyze such transformations. nih.gov
For electron-deficient N-heterocycles like pyrazines, direct C-H functionalization can be challenging due to the lower reactivity of the C-H bonds. However, the use of directing groups can facilitate the regioselective activation of a specific C-H bond. nih.gov While the direct C-H ethynylation of 2-chloropyrazine itself is not extensively documented, the general principles of C-H activation suggest it could be a potential, albeit likely challenging, synthetic route. Such a reaction would theoretically involve the coupling of 2-chloropyrazine with an alkynylating agent in the presence of a suitable transition metal catalyst and an oxidant. The development of new catalytic systems with high reactivity and selectivity for the C-H bonds of electron-poor heterocycles is an active area of research.
Conversion of Other Functional Groups to the Ethynyl Moiety
A key step in the synthesis of this compound is the introduction of the ethynyl group at the C-5 position of the pyrazine ring. This is often achieved through the conversion of a pre-existing functional group. A common precursor is a halogenated pyrazine, which can undergo a palladium-catalyzed cross-coupling reaction.
One of the most widely employed methods for this transformation is the Sonogashira coupling reaction . This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a suitable starting material would be a 2-chloro-5-halopyrazine (where the halogen at the 5-position is typically iodine or bromine). The reaction with a protected or terminal alkyne, such as trimethylsilylacetylene, followed by deprotection, yields the desired product.
The general reaction scheme is as follows:
Scheme 1: Sonogashira coupling for the synthesis of this compound.
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |
| 2-Chloro-5-iodopyrazine (B1453444) | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | 2-Chloro-5-((trimethylsilyl)ethynyl)pyrazine |
| 2-Chloro-5-bromopyrazine | Acetylene (B1199291) gas | PdCl₂(PPh₃)₂ | CuI | Piperidine | This compound |
The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency. The Sonogashira coupling is valued for its mild reaction conditions and tolerance of various functional groups. rsc.org
Chlorination Techniques for Pyrazine Ring Systems
The introduction of a chlorine atom at the C-2 position of the pyrazine ring is a critical step in the synthesis of the target molecule. Several methods exist for the chlorination of pyrazine and its derivatives.
Achieving regioselectivity in the chlorination of substituted pyrazines is crucial. For a pyrazine ring that is already substituted at the 5-position (e.g., with a group that will be converted to the ethynyl moiety), direct chlorination can lead to a mixture of products. A more controlled approach involves the use of a pyrazine N-oxide. The N-oxide functionality activates the adjacent carbon atoms towards nucleophilic attack and can direct chlorination to the desired position.
For instance, treatment of a 5-substituted pyrazine with an oxidizing agent (e.g., m-chloroperoxybenzoic acid, mCPBA) can form the corresponding pyrazine N-oxide. Subsequent reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce a chlorine atom regioselectively at the C-2 position. The final step involves the deoxygenation of the N-oxide, which can be achieved using reagents like phosphorus trichloride (B1173362) (PCl₃).
An alternative strategy involves the chlorination of the pyrazine ring before the introduction of the ethynyl group. A common starting material for this approach is 2,5-dichloropyrazine. This symmetrical molecule allows for the selective functionalization of one chlorine atom while retaining the other.
A selective Sonogashira coupling can be performed on 2,5-dichloropyrazine. Due to the higher reactivity of the C-Cl bond at the 2-position, careful control of reaction conditions (e.g., catalyst, temperature, and stoichiometry of the alkyne) can lead to the monosubstituted product, this compound.
| Starting Material | Reaction | Key Intermediate |
| 2,5-Dichloropyrazine | Monosubstitution via Sonogashira coupling | This compound |
| 5-Substituted Pyrazine | N-oxidation followed by chlorination and deoxygenation | 2-Chloro-5-substituted pyrazine |
Multi-Step Synthesis Pathways from Simpler Precursors
The synthesis of this compound is typically achieved through a multi-step sequence starting from more readily available precursors.
A common multi-step approach begins with a commercially available dihalopyrazine, such as 2,5-dibromopyrazine (B1339098) or 2,5-dichloropyrazine. The differential reactivity of the halogen atoms can be exploited for sequential functionalization.
One plausible synthetic route is as follows:
Selective Halogen Exchange: Starting with 2,5-dibromopyrazine, a selective halogen-metal exchange at one position, followed by quenching with an electrophile, can be performed.
Introduction of the Ethynyl Group: A Sonogashira coupling is then carried out on the remaining bromo- or iodo-substituted position to introduce the ethynyl group.
Chlorination: If the starting material was 2,5-dibromopyrazine, a final step would be the selective replacement of the remaining bromine with chlorine, which can be challenging and may require specific reagents.
A more direct route involves the use of 2,5-dichloropyrazine and performing a regioselective Sonogashira coupling as described in section 2.2.2.
Another strategy could involve starting with 2-amino-5-bromopyrazine. The amino group can be converted to a chloro group via a Sandmeyer-type reaction, and the bromo group can then be subjected to a Sonogashira coupling. guidechem.com
While a true one-pot synthesis of this compound from simple precursors is challenging due to the incompatibility of reagents and reaction conditions, tandem or sequential one-pot processes can be envisioned. For example, the chlorination of a pyrazine derivative followed by an in-situ Sonogashira coupling could potentially streamline the synthesis. However, such a process would require careful optimization of catalysts and reaction parameters to avoid side reactions and ensure high yields of the desired product. The development of such a one-pot reaction would be a significant advancement in the synthesis of this class of compounds.
Scalable Synthetic Protocols for Research and Development
Transitioning the synthesis of this compound from a laboratory scale to a larger scale suitable for research and development or industrial production requires robust and reproducible protocols. The development of such scalable methods often focuses on moving from traditional batch processing to more efficient continuous flow systems.
A common laboratory-scale synthesis involves the Sonogashira coupling of 2-chloro-5-iodopyrazine with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection. The key components of this reaction are a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine) in a suitable solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgorganic-chemistry.org
For scalability, continuous flow reactors offer significant advantages over traditional batch methods. researchgate.net Flow chemistry provides enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reaction efficiency, safety, and consistency. researchgate.net A hypothetical scalable flow process for this compound could involve pumping a solution of the reactants and catalysts through a heated tube reactor, allowing for rapid optimization and production with minimal manual intervention.
Table 1: Comparison of Batch vs. Flow Synthesis for Halogenated Pyrazine Alkynylation
| Parameter | Batch Process | Continuous Flow Process |
| Scale | Milligram to gram | Gram to kilogram |
| Heat Transfer | Limited, potential for hotspots | Excellent, uniform heating |
| Mixing | Variable, dependent on stirring | Efficient and rapid |
| Safety | Risk of thermal runaway | Inherently safer, small reaction volume |
| Optimization Time | Days to weeks | Hours to days |
| Productivity | Lower space-time yield | Higher space-time yield |
Process Optimization for Enhanced Yield and Selectivity
Optimizing the synthesis of this compound is crucial for maximizing yield and selectivity while minimizing costs and waste. The Sonogashira reaction parameters are highly interdependent and require careful tuning. researchgate.netsci-hub.box Design of Experiments (DoE) is a powerful statistical tool used to systematically study the impact of various factors on the reaction outcome. sci-hub.box
Key parameters for optimization include:
Catalyst System: The choice and loading of the palladium catalyst and copper co-catalyst are critical. Lowering catalyst loading is economically desirable but can lead to slower reaction rates or incomplete conversion. sci-hub.box
Ligand: The phosphine ligand for the palladium catalyst can significantly influence its stability and activity.
Base: The type and amount of base are crucial for the catalytic cycle. Organic bases like triethylamine or diisopropylethylamine are commonly used.
Solvent: The solvent affects the solubility of reactants and catalysts and can influence the reaction rate.
Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of impurities and catalyst decomposition. sci-hub.box
Table 2: Illustrative Data from a Hypothetical Optimization Study for this compound Synthesis
| Experiment | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Temperature (°C) | Yield (%) | Selectivity (%) |
| 1 | 2.0 | 4.0 | 50 | 75 | 92 |
| 2 | 0.5 | 1.0 | 50 | 60 | 95 |
| 3 | 2.0 | 1.0 | 70 | 88 | 85 |
| 4 | 0.5 | 4.0 | 70 | 92 | 88 |
The data illustrates that higher catalyst concentrations and temperatures can lead to higher yields but may negatively impact selectivity, resulting in the formation of byproducts such as homocoupled alkynes (Glaser coupling). nih.gov A key challenge in process development is finding the optimal balance between reaction rate, yield, and purity. sci-hub.box
Green Chemistry Principles in Synthesis
Applying the principles of green chemistry to the synthesis of this compound aims to reduce its environmental impact. yale.edusigmaaldrich.com This involves a holistic approach to the entire synthetic process, from starting materials to final product purification.
The 12 Principles of Green Chemistry provide a framework for this approach: acs.org
Prevention: It is better to prevent waste than to treat it after it has been created. This involves optimizing reactions to maximize yield and minimize byproduct formation. greenchemistry-toolkit.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orggreenchemistry-toolkit.org The Sonogashira reaction generally has a good atom economy, but the choice of starting materials and reagents can be further optimized.
Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity to human health and the environment. This could involve replacing hazardous solvents like THF with greener alternatives.
Designing Safer Chemicals: This principle is more related to the final product's application rather than its synthesis.
Safer Solvents and Auxiliaries: The use of auxiliary substances should be made unnecessary or innocuous. Research into performing Sonogashira couplings in water or bio-derived solvents like dimethylisosorbide is an active area. organic-chemistry.org
Design for Energy Efficiency: Conducting syntheses at ambient temperature and pressure can significantly reduce energy consumption. acs.org This involves developing highly active catalysts that operate under mild conditions.
Use of Renewable Feedstocks: This principle encourages the use of starting materials derived from renewable sources.
Reduce Derivatives: Unnecessary derivatization (e.g., using protecting groups for the alkyne) should be minimized or avoided, as it requires additional reagents and generates waste. sigmaaldrich.comacs.org Using acetylene gas directly or in a generated form can be an alternative to protected alkynes.
Catalysis: Catalytic reagents are superior to stoichiometric reagents. The Sonogashira reaction is inherently catalytic, but improving catalyst turnover number and recyclability are key green objectives. yale.edu
Design for Degradation: Chemical products should be designed to break down into innocuous products at the end of their function.
Real-time Analysis for Pollution Prevention: In-process monitoring can help to prevent the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention: Choosing substances and processes that minimize the potential for chemical accidents. yale.edu
Table 3: Application of Green Chemistry Principles to the Synthesis of this compound
| Green Chemistry Principle | Conventional Approach | Greener Alternative |
| Safer Solvents | THF, Toluene | Water, Ethanol, Bio-derived solvents |
| Energy Efficiency | Elevated temperatures (50-100 °C) | Room temperature reaction with highly active catalysts |
| Reduce Derivatives | Use of trimethylsilylacetylene (protected) | Use of acetylene gas or calcium carbide |
| Catalysis | Homogeneous Pd/Cu catalysts | Heterogeneous, recyclable catalysts; lower catalyst loading |
By systematically applying these principles, the synthesis of this compound can be made more sustainable, efficient, and cost-effective.
Chemical Reactivity and Transformation Studies of 2 Chloro 5 Ethynylpyrazine
Reactivity of the Ethynyl (B1212043) Group
The terminal alkyne is a high-energy functional group that readily participates in a variety of addition and coupling reactions.
The terminal ethynyl group of 2-chloro-5-ethynylpyrazine is a prime substrate for "click chemistry," a concept describing reactions that are high-yielding, wide in scope, and generate minimal byproducts. The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction unites an alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring.
The CuAAC reaction is significantly faster than the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition and, importantly, proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. The reaction is robust, often proceeding at room temperature and in a variety of solvents, including aqueous media. The catalytic cycle involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide.
While specific studies detailing the use of this compound in CuAAC reactions are not prevalent in the literature, its structure is ideally suited for such transformations. The reaction would proceed as depicted below, covalently linking the pyrazine (B50134) moiety to any molecule bearing an azide group.
General Scheme for CuAAC Reaction:
This compound + R-N₃ ---(Cu(I) catalyst)--> 1-(2-chloropyrazin-5-yl)-4-R-1H-1,2,3-triazole
| Catalyst System Component | Typical Role | Example |
| Copper(I) Source | Active catalyst | CuI, CuBr |
| Reducing Agent | Generates Cu(I) in situ from Cu(II) | Sodium Ascorbate |
| Copper(II) Precursor | Stable source, reduced in situ | CuSO₄ |
| Ligand | Stabilizes Cu(I), accelerates reaction | Tris(benzyltriazolylmethyl)amine (TBTA) |
| Base | Facilitates acetylide formation | Amines (e.g., triethylamine) |
The addition of water (hydration) or an amine (hydroamination) across the carbon-carbon triple bond of the ethynyl group represents another potential transformation. These reactions typically require metal catalysts (e.g., gold, mercury, or ruthenium) to facilitate the nucleophilic attack on the alkyne.
Hydration: The Markovnikov addition of water would yield an enol intermediate, which would tautomerize to the more stable acetylpyrazine (B1664038) derivative, 1-(2-chloropyrazin-5-yl)ethan-1-one.
Hydroamination: The addition of a primary or secondary amine would result in the formation of an enamine, which could tautomerize to the corresponding imine.
Detailed research findings on the specific hydration or hydroamination of this compound are not extensively documented.
The ethynyl group is a key functional group for constructing extended π-conjugated systems, which are fundamental to materials science and medicinal chemistry. The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org
In this context, this compound would serve as the alkyne component, reacting with a variety of aryl or vinyl halides in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This reaction would yield a new, larger conjugated system incorporating the chloropyrazine ring.
General Scheme for Sonogashira Coupling:
This compound + R-X ---(Pd catalyst, Cu(I), base)--> 2-Chloro-5-(2-R-ethynyl)pyrazine (where R = aryl, vinyl; X = I, Br, Cl, OTf)
| Reagent | Function | Common Examples |
| Palladium Catalyst | Primary catalyst for the cross-coupling cycle | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper(I) Co-catalyst | Activates the alkyne | CuI |
| Base | Deprotonates the alkyne, neutralizes HX | Diethylamine, Triethylamine (B128534) |
| Solvent | Reaction medium | THF, DMF, Toluene |
Reactivity of the Chloro Substituent
The chlorine atom on the pyrazine ring is susceptible to displacement by nucleophiles, primarily through a Nucleophilic Aromatic Substitution (SNAr) mechanism.
The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron deficiency withdraws electron density from the ring carbons, making them electrophilic and thus susceptible to nucleophilic attack. The chloro substituent at the 2-position is activated towards displacement and can serve as a leaving group.
The SNAr mechanism is a two-step process:
Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govresearchgate.net
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyrazine ring is restored, yielding the substituted product.
The rate of SNAr reactions is influenced by the strength of the nucleophile and the ability of the aromatic ring to stabilize the negative charge in the Meisenheimer intermediate. The electron-withdrawing nature of the pyrazine nitrogens is crucial for this stabilization. youtube.com A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloro group. Studies on related 2-chloropyridines demonstrate that reactions with nucleophiles like glutathione (B108866) can proceed effectively, with the reaction rate influenced by other substituents on the ring. nih.govresearchgate.net
| Nucleophile Type | Example Nucleophile | Product Type |
| Oxygen | Sodium Methoxide (NaOMe) | 2-Methoxy-5-ethynylpyrazine |
| Nitrogen | Ammonia (NH₃), Morpholine | 2-Amino-5-ethynylpyrazine, 2-(Morpholin-4-yl)-5-ethynylpyrazine |
| Sulfur | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-5-ethynylpyrazine |
Cross-Coupling Reactions
Beyond SNAr, the chloro and ethynyl groups on this compound allow for a diverse range of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and a boronic acid or ester. This reaction is a powerful tool for forming C-C bonds, particularly for creating biaryl structures. The chlorine atom on this compound can be effectively coupled with various aryl- and heteroarylboronic acids. The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the product and regenerate the catalyst.
While specific data for this compound is sparse, studies on the closely related 2-chloropyrazine (B57796) demonstrate excellent reactivity with a range of arylboronic acids using palladium catalysts.
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | [Pd(L)(PPh3)] | K2CO3 | H2O/Toluene | 95 |
| 4-Methylphenylboronic acid | [Pd(L)(PPh3)] | K2CO3 | H2O/Toluene | 98 |
| 4-Methoxyphenylboronic acid | [Pd(L)(PPh3)] | K2CO3 | H2O/Toluene | 96 |
| 4-Fluorophenylboronic acid | [Pd(L)(PPh3)] | K2CO3 | H2O/Toluene | 92 |
The Kumada-Corriu coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner and is typically catalyzed by nickel or palladium complexes. This reaction is highly effective for forming C-C bonds between sp²-hybridized carbons. This compound is a suitable electrophile for this transformation. A key challenge in Kumada couplings is the high reactivity of the Grignard reagent, which can limit functional group tolerance. However, for substrates lacking sensitive functional groups, it provides a powerful and economical synthetic method. Recent advancements have shown that iron catalysts can also be highly effective for the Kumada coupling of 2-chloropyrazine with aryl Grignard reagents.
| Grignard Reagent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Phenylmagnesium bromide | FeCl3 | THF/NMP | 98 |
| 4-Methylphenylmagnesium bromide | FeCl3 | THF/NMP | 95 |
| 4-Methoxyphenylmagnesium bromide | FeCl3 | THF/NMP | 91 |
| 2-Thienylmagnesium bromide | FeCl3 | THF/NMP | 85 |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. It has become a cornerstone of modern organic synthesis due to its broad substrate scope and high functional group tolerance, often succeeding where traditional SNAr reactions fail. This compound can be coupled with a wide variety of primary and secondary amines using a palladium precursor and a suitable phosphine (B1218219) ligand. The reaction requires a base, typically a hindered alkoxide like sodium tert-butoxide, to facilitate the catalytic cycle. A study on the closely related 2-chloro-5-trifluoromethoxypyrazine demonstrated successful amination with various amines.
| Amine | Pd Source | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Morpholine | Pd2(dba)3 | Xantphos | Cs2CO3 | Toluene | 85 |
| Aniline | Pd2(dba)3 | Xantphos | Cs2CO3 | Toluene | 78 |
| Pyrrolidine | Pd2(dba)3 | Xantphos | Cs2CO3 | Toluene | 90 |
The Negishi cross-coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. Organozinc reagents are generally more tolerant of functional groups than their Grignard counterparts, expanding the reaction's utility. For a substrate like this compound, the corresponding organozinc reagent could be prepared from a different precursor, or more commonly, an organozinc reagent can be coupled with the C-Cl bond. Mild methods have been developed for the Negishi coupling of 2-heterocyclic organozinc reagents with aryl chlorides, utilizing a Pd₂(dba)₃/X-Phos catalyst system at room temperature. This approach is highly efficient for coupling various heterocyclic fragments.
| Aryl Chloride | Pd Source | Ligand | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Chlorobenzonitrile | Pd2(dba)3 | X-Phos | THF | 96 |
| 4'-Chloroacetophenone | Pd2(dba)3 | X-Phos | THF | 99 |
| Methyl 4-chlorobenzoate | Pd2(dba)3 | X-Phos | THF | 99 |
| 2-Chloropyridine | Pd2(dba)3 | X-Phos | THF | 85 |
Reductive Dehalogenation Pathways
Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a fundamental transformation in organic synthesis. For this compound, this process involves the cleavage of the C-Cl bond. A primary concern in such a reaction is chemoselectivity, specifically the reduction of the chloro group without affecting the structural integrity of the ethynyl group or the pyrazine ring.
Catalytic hydrodehalogenation using transition metals, particularly palladium, is a widely employed and effective method for this purpose. rsc.orgorganic-chemistry.org These reactions typically involve a palladium catalyst, often supported on carbon (Pd/C), and a hydrogen source. The choice of hydrogen donor is critical for achieving selectivity. While molecular hydrogen (H₂) can be used, it may also lead to the reduction of the alkyne, especially under harsh conditions. wikipedia.org Milder and more selective hydrogen sources are often preferred, such as formic acid, ammonium (B1175870) formate, or alcohols like ethanol, which can participate in transfer hydrogenation processes. rsc.org
The general mechanism for palladium-catalyzed hydrodehalogenation involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by reaction with a hydride source and subsequent reductive elimination to yield the dehalogenated product and regenerate the catalyst. researchgate.net The reactivity order for dehalogenation is typically C-I > C-Br > C-Cl, meaning that dechlorinating this compound may require more forcing conditions or highly active catalyst systems compared to its bromo or iodo analogs. wikipedia.org N-Heterocyclic carbene (NHC) palladium complexes have shown high efficacy for the dehalogenation of challenging aryl chlorides under mild conditions. organic-chemistry.org
| Method | Catalyst/Reagent | Hydrogen Source | Potential Selectivity Issues | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, PtO₂ | H₂ (gas) | Potential for over-reduction of the ethynyl group to an alkene or alkane. | google.com |
| Catalytic Transfer Hydrogenation | Pd(OAc)₂ with phosphine ligands | HCOOH, HCOONH₄, Ethanol | Generally offers higher chemoselectivity, preserving the alkyne moiety. | rsc.org |
| Metal-Halogen Exchange | Organolithium reagents (e.g., n-BuLi) followed by H₂O quench | H₂O | Risk of competing reactions at the ethynyl proton or nucleophilic attack on the pyrazine ring. | wikipedia.org |
Reactivity of the Pyrazine Ring
The pyrazine ring is a π-deficient heteroaromatic system due to the presence of two highly electronegative nitrogen atoms. slideshare.netmdpi.com This electron deficiency significantly deactivates the ring towards electrophilic aromatic substitution (EAS) reactions, rendering it much less reactive than benzene (B151609) or even pyridine. thieme-connect.deresearchgate.net In acidic conditions, which are common for many EAS reactions (e.g., nitration, sulfonation), the lone pairs on the nitrogen atoms become protonated. This further increases the electron-withdrawing effect and adds a positive charge to the ring, making it extremely resistant to attack by electrophiles. thieme-connect.de
Consequently, direct electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are generally not feasible for this compound under standard conditions. thieme-connect.describd.com Successful electrophilic substitutions on pyrazine rings typically necessitate the presence of strong electron-donating (activating) groups on the ring or conversion of the pyrazine to its N-oxide, which alters the electronic properties of the ring. thieme-connect.de The chloro and ethynyl substituents on this compound are not sufficiently activating to overcome the inherent inertness of the pyrazine nucleus towards electrophiles. Therefore, electrophilic aromatic substitution is not considered a viable pathway for the functionalization of this compound.
The lone pairs of electrons on the two sp²-hybridized nitrogen atoms of the pyrazine ring are not part of the aromatic π-system and are readily available for coordination with metal ions. slideshare.net This makes pyrazine and its derivatives effective ligands in coordination chemistry. rsc.orgnih.govmdpi.com this compound can coordinate to metal centers through one or both of its nitrogen atoms.
In the simplest case, it can act as a monodentate ligand, binding to a single metal ion through one of its nitrogen atoms. More commonly, the 1,4-disposition of the nitrogen atoms allows the pyrazine ring to function as a bridging ligand, linking two metal centers to form polynuclear coordination polymers or discrete dimeric/oligomeric complexes. The electronic properties of the substituents on the pyrazine ring can influence the basicity of the nitrogen atoms and thus the stability of the resulting metal complexes. scispace.com Research on various pyrazine derivatives has shown their ability to form stable complexes with a wide range of transition metals, including ruthenium, manganese, iron, cobalt, and nickel. rsc.orgnih.govresearchgate.net The coordination typically results in octahedral or other common geometries around the metal ion, with the pyrazine derivative occupying one or more coordination sites. ijcrt.orgrsc.org
| Pyrazine Ligand Derivative | Metal Ion | Coordination Mode | Resulting Complex Type | Reference |
|---|---|---|---|---|
| Pyrazine-2-thiocarboxamide | Ru(III) | Bidentate (N, S donors) | Mononuclear, Octahedral | rsc.org |
| N′-benzylidenepyrazine-2-carbohydrazonamide | Mn(II), Fe(III), Co(II), Ni(II) | Bidentate (Pyrazine-N, Azomethine-N) | Mononuclear | nih.gov |
| Pyrazine (unsubstituted) | Fe(II) | Bidentate (Bridging Ligand) | Coordination Polymer | |
| 2-Amino-5-bromo-3-(methylamino)pyrazine | Ru(III) | Bidentate (Amine N donors) | Mononuclear, Octahedral | rsc.org |
Cascade and Multicomponent Reactions Involving this compound
The presence of two distinct and highly versatile reactive handles—the chloro group and the ethynyl group—makes this compound an ideal substrate for cascade, tandem, and multicomponent reactions. researchgate.net These reactions allow for the rapid construction of complex molecular frameworks in a single synthetic operation, which is highly desirable in modern organic synthesis. arkat-usa.org
Tandem reactions involving this compound can be designed by programming a sequence of reactions that selectively address its functional groups. A particularly powerful strategy involves an initial cross-coupling reaction at the C-Cl bond, followed by an intramolecular cyclization (annulation) involving the newly introduced substituent and the adjacent ethynyl group.
A prime example is a tandem Sonogashira coupling/cyclization sequence. In the first step, the C-Cl bond is coupled with a terminal alkyne under palladium-copper catalysis. However, a more synthetically useful approach for this specific substrate is to utilize the existing ethynyl group after a different cross-coupling at the C-Cl position. For instance, a Suzuki coupling with an ortho-functionalized arylboronic acid (e.g., 2-aminophenylboronic acid) can be followed by an intramolecular annulation. The newly introduced amino group can attack the ethynyl group (hydroamination), often promoted by a transition metal catalyst, to forge a new heterocyclic ring, leading to the formation of pyrazino[2,3-b]quinolines. This strategy provides a convergent and efficient route to complex, fused heterocyclic systems that are of interest in medicinal chemistry. ias.ac.ingoogle.com
The diverse reactivity of this compound brings the concepts of selectivity to the forefront of its chemical transformations.
Chemoselectivity : This refers to the preferential reaction of one functional group over another. In this compound, a high degree of chemoselectivity can be achieved by carefully choosing reagents and reaction conditions.
C-Cl vs. C≡C : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) are highly selective for the C-Cl bond, leaving the ethynyl group untouched. Conversely, reactions like copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or hydration of the alkyne are selective for the triple bond.
Dehalogenation vs. Alkyne Reduction : As discussed in section 3.2.3, achieving selective reductive dehalogenation without reducing the alkyne requires mild hydrogen sources and specific catalysts. researchgate.net
Regioselectivity : This is relevant in reactions where a reagent can add to the unsymmetrical alkyne in two different orientations. For example, in the hydration of the ethynyl group (e.g., using HgSO₄/H₂SO₄), Markovnikov's rule would predict the formation of an acetyl group (a methyl ketone) attached to the pyrazine ring. Anti-Markovnikov addition would yield an aldehyde. The electronic influence of the pyrazine ring typically directs the regiochemical outcome of such additions.
Stereoselectivity : This becomes a factor when new stereocenters are created or when geometric isomers (E/Z) can be formed. While the parent molecule is achiral, reactions can introduce chirality. More commonly, addition reactions to the alkyne can proceed via syn or anti pathways, leading to specific stereoisomers if the product is a disubstituted alkene. For example, hydrohalogenation or haloboration of the alkyne can lead to vinyl halides with defined E or Z geometry, which is crucial for subsequent cross-coupling reactions. nih.gov
| Reaction Type | Reagents/Catalyst | Selectivity Type | Expected Outcome | Reference |
|---|---|---|---|---|
| Suzuki Coupling | ArB(OH)₂, Pd catalyst, Base | Chemoselective | Reaction occurs exclusively at the C-Cl bond. | researchgate.net |
| Alkyne Hydration | H₂O, H₂SO₄, HgSO₄ | Regioselective | Markovnikov addition to form 2-acetyl-5-chloropyrazine. | [General Reactivity] |
| Hydroamination | R₂NH, Metal Catalyst | Regio- and Stereoselective | Formation of a specific enamine regioisomer, often with high E/Z selectivity. | [General Reactivity] |
| Aza-Prins Cyclization | Aldehyde, Amine, Lewis Acid | Stereoselective | Can lead to the formation of vinyl halides with high E/Z selectivity via an anti-addition pathway. | nih.gov |
Advanced Analytical Characterization Techniques for 2 Chloro 5 Ethynylpyrazine and Its Derivatives
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the detailed characterization of novel compounds. By interacting with molecules using different forms of electromagnetic radiation, these methods provide a wealth of information regarding the compound's structural features.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. uobasrah.edu.iq It provides detailed information about the carbon-hydrogen framework of a molecule. organicchemistrydata.org
For 2-Chloro-5-ethynylpyrazine, the ¹H NMR spectrum is expected to show distinct signals for the pyrazine (B50134) ring protons and the acetylenic proton. The pyrazine protons typically appear as singlets or doublets in the aromatic region (δ 7.0-9.0 ppm), with their exact chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the pyrazine nitrogens. The acetylenic proton (C≡C-H) is expected to resonate as a sharp singlet, typically in the range of δ 3.0-4.0 ppm.
In the ¹³C NMR spectrum, distinct signals for each carbon atom in this compound would be observed. The carbons of the pyrazine ring would appear in the downfield region (typically δ 120-160 ppm). The sp-hybridized carbons of the ethynyl (B1212043) group are characteristic, appearing in the range of δ 70-90 ppm.
For derivatives containing fluorine, ¹⁹F NMR spectroscopy would be employed. Fluorine NMR provides information on the chemical environment of fluorine atoms within a molecule, with chemical shifts being highly sensitive to changes in electronic structure. rsc.org
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | ~8.5 | s | Pyrazine H |
| ¹H | ~8.6 | s | Pyrazine H |
| ¹H | ~3.5 | s | Ethynyl H |
| ¹³C | ~150-155 | s | Pyrazine C-Cl |
| ¹³C | ~145-150 | s | Pyrazine C-N |
| ¹³C | ~140-145 | s | Pyrazine C-H |
| ¹³C | ~135-140 | s | Pyrazine C-C≡C |
| ¹³C | ~80-85 | s | C≡C-H |
Note: The predicted values are based on typical chemical shifts for similar heterocyclic and acetylenic compounds. rsc.orgchemicalbook.comchemicalbook.com
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. uobasrah.edu.iqmdpi.com These vibrations are specific to the types of chemical bonds and functional groups present. mdpi.com
For this compound, the IR spectrum would be expected to show characteristic absorption bands. A sharp, weak absorption band around 3300 cm⁻¹ corresponds to the C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch would appear as a weak to medium band in the region of 2100-2260 cm⁻¹. The C-Cl stretch is typically observed in the fingerprint region, between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations of the pyrazine ring are expected above 3000 cm⁻¹, while C=N and C=C ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region. nist.govchemicalbook.com
Raman spectroscopy, which relies on inelastic scattering of light, is particularly useful for identifying non-polar bonds. nih.govreadthedocs.io Therefore, the C≡C triple bond in this compound and its derivatives would likely produce a strong signal in the Raman spectrum, complementing the IR data. nih.gov
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. uni-saarland.de In this technique, molecules are ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio. chemguide.co.uk
For this compound (C₆H₃ClN₂), the molecular ion peak (M⁺) would be a crucial piece of information. Due to the presence of chlorine, this peak would appear as a characteristic isotopic pattern, with a signal for the molecule containing ³⁵Cl and another, approximately one-third the intensity, for the molecule containing ³⁷Cl, two mass units higher.
The fragmentation pattern provides structural clues. libretexts.orglibretexts.org Common fragmentation pathways for this compound under electron ionization (EI) could include:
Loss of a chlorine radical (M - 35/37).
Loss of the ethynyl group (M - 25).
Loss of HCN from the pyrazine ring, a common fragmentation for nitrogen heterocycles.
Cleavage of the pyrazine ring into smaller charged fragments.
For a related compound, (3,5-dimethylphenyl)hydrazine (B1363787) and 1-bromo-4-ethynylbenzene (B14332) derivative, the GC-MS analysis showed the molecular ion peaks (M+) at m/z = 284 and 286, confirming the presence of a bromine atom. rsc.org This illustrates how isotopic patterns are used in structure confirmation.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. mdpi.com The absorption pattern provides information about the electronic structure, particularly conjugated systems.
The pyrazine ring in this compound contains π electrons and non-bonding (n) electrons on the nitrogen atoms. Therefore, its UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions. The π→π* transitions, which are typically more intense, occur in conjugated systems. The n→π* transitions are generally weaker and occur at longer wavelengths. For 2-chloropyridine, a related compound, absorption bands are observed in the UV region. nist.gov The presence of the ethynyl group in conjugation with the pyrazine ring is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted pyrazine. The specific solvent can also influence the position of the absorption bands. researchgate.net
Diffraction Methods
Diffraction techniques are used to determine the arrangement of atoms within a crystalline solid, providing the most definitive structural information.
Single-crystal X-ray diffraction (XRD) is the premier method for determining the absolute three-dimensional structure of a crystalline compound. mdpi.commdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the precise positions of each atom in the molecule.
For a derivative of this compound that forms suitable single crystals, XRD analysis would provide unambiguous confirmation of its molecular structure. The data obtained includes:
Bond lengths: Precise measurements of the distances between bonded atoms (e.g., C-Cl, C≡C, C-N, C-C).
Bond angles: The angles between adjacent chemical bonds.
Torsion angles: The dihedral angles that define the conformation of the molecule.
Crystal packing: Information on how the molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding or π-stacking.
For example, the crystal structure of a related compound, 2-Chloro-5-(chloromethyl)pyridine, was determined by single-crystal XRD. researchgate.net The analysis revealed key structural parameters and showed that molecules in the crystal are connected via weak C—H···N intermolecular hydrogen bonds, forming dimers. researchgate.net This level of detail is crucial for understanding structure-property relationships.
Table 2: Representative Single-Crystal XRD Data for 2-Chloro-5-(chloromethyl)pyridine
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0770 (8) |
| b (Å) | 10.322 (2) |
| c (Å) | 16.891 (3) |
| β (°) | 95.95 (3) |
| Volume (ų) | 707.8 (2) |
| Z | 4 |
Data sourced from Feng et al. (2011). researchgate.net
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. It provides information on the crystal lattice, phase purity, and polymorphism of a compound. In the context of this compound and its derivatives, PXRD is instrumental in confirming the crystalline nature of synthesized compounds and identifying different crystalline forms (polymorphs), which can have distinct physical properties.
The analysis involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the crystalline structure. For instance, the PXRD pattern of a novel compound would be compared with that of known standards or simulated patterns from single-crystal X-ray data to confirm its identity and phase. nih.govresearchgate.net The presence of sharp, well-defined Bragg peaks in the diffraction pattern is indicative of a highly crystalline material. imanagerpublications.com
Studies on related heterocyclic compounds have demonstrated the utility of PXRD in characterizing new crystal structures and confirming the formation of coordination complexes. nih.govmdpi.com For example, in the synthesis of new metal complexes, PXRD patterns of the final products are compared with those of the starting materials to verify the formation of the new crystalline phase. nih.gov The average particle size of the crystallites can also be estimated from the broadening of the diffraction peaks using the Scherrer equation. nih.gov
Table 1: Representative PXRD Data Interpretation
| Parameter | Information Obtained | Significance for this compound |
|---|---|---|
| Peak Position (2θ) | d-spacing (interplanar spacing) | Confirms the crystal lattice parameters and aids in phase identification. |
| Peak Intensity | Crystal orientation and atomic arrangement | Provides information about the preferred orientation of crystallites. |
| Peak Broadening | Crystallite size and lattice strain | Helps in determining the average size of the crystalline domains. |
| Amorphous Halo | Presence of non-crystalline material | Indicates the degree of crystallinity of the sample. |
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used chromatographic methods in the analysis of organic compounds like this compound.
HPLC is a versatile technique used for the separation of non-volatile or thermally unstable compounds. nih.gov It is particularly useful for assessing the purity of this compound and its derivatives, as well as for monitoring reaction progress and identifying impurities. ptfarm.plresearchgate.net
In a typical reverse-phase HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. unodc.orgwaters.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The choice of detector is crucial and depends on the chromophoric properties of the compound. nih.gov For aromatic compounds like pyrazine derivatives, a UV-Vis detector is commonly employed. ptfarm.plnih.gov
The development of a robust HPLC method involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape. nih.gov Method validation is essential to ensure the reliability of the results and typically includes assessing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). ptfarm.plbas.bg
Table 2: Typical HPLC Parameters for Pyrazine Derivative Analysis
| Parameter | Typical Setting/Choice | Purpose |
|---|---|---|
| Column | Reversed-phase C18, 5 µm particle size | Stationary phase for separation based on hydrophobicity. unodc.org |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Buffer gradient | Eluent to carry the sample through the column. nih.govepa.gov |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |
| Detection | UV at a specific wavelength (e.g., 239 nm) | To detect and quantify the separated components. ptfarm.pl |
| Injection Volume | 5-20 µL | The amount of sample introduced into the system. epa.gov |
Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. nih.gov It is well-suited for the analysis of this compound, which is expected to have sufficient volatility. GC is widely used for purity assessment and the identification of volatile impurities in pyrazine derivatives. sigmaaldrich.comscribd.com
In GC, a gaseous mobile phase (carrier gas) transports the sample through a capillary column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection.
The selection of the appropriate GC column and temperature program is critical for achieving good separation. nih.gov For pyrazine analysis, polar columns like those with a polyethylene (B3416737) glycol (wax) stationary phase can provide excellent separation of these polar compounds. sigmaaldrich.com Method development often involves optimizing the oven temperature ramp, carrier gas flow rate, and injector temperature. nih.gov
Advanced hyphenated techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, providing a powerful tool for the unambiguous identification of compounds in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely applied analytical technique for the characterization of pyrazines. researchgate.netnih.gov It allows for the separation of volatile components by GC, followed by their detection and identification by MS based on their mass-to-charge ratio (m/z) and fragmentation patterns. This technique is invaluable for identifying impurities and degradation products in this compound samples. usgs.gov While mass spectra of many positional isomers of alkylpyrazines can be very similar, the use of gas chromatographic retention indices can aid in their unambiguous identification. researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is used for the analysis of less volatile or thermally labile derivatives of this compound. dtic.mil It combines the separation capabilities of HPLC with the sensitive and selective detection of MS. oslomet.nonih.gov This technique is particularly useful for identifying and quantifying trace-level impurities and metabolites in various matrices. The use of soft ionization techniques like electrospray ionization (ESI) allows for the analysis of intact molecules with minimal fragmentation. longdom.org
Table 3: Comparison of GC-MS and LC-MS for this compound Analysis
| Technique | Advantages | Limitations | Typical Applications |
|---|---|---|---|
| GC-MS | High resolution, sensitive, extensive libraries for identification. researchgate.netnih.gov | Requires volatile and thermally stable analytes. | Purity testing, identification of volatile impurities and byproducts. |
| LC-MS | Applicable to a wide range of compounds, including non-volatile and thermally labile ones. dtic.mil | Can be more complex, potential for matrix effects. | Analysis of derivatives, stability studies, impurity profiling. |
Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net It is used to determine melting points, glass transitions, and other phase transitions. For this compound, DSC can be used to determine its melting point and assess its thermal stability. researchgate.netresearchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. researchgate.net It provides information about the thermal stability and decomposition of the compound. TGA can be used to determine the temperature at which this compound and its derivatives begin to decompose, which is crucial information for handling and storage. The thermal decomposition of halogenated materials can produce complex mixtures of compounds. scholaris.ca
Table 4: Information from Thermal Analysis of this compound
| Technique | Measurement | Information Provided |
|---|---|---|
| DSC | Heat flow | Melting point, phase transitions, heat of fusion. |
| TGA | Mass change | Decomposition temperature, thermal stability, residue content. researchgate.net |
Theoretical and Computational Investigations of 2 Chloro 5 Ethynylpyrazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the molecular structure and electronic properties of compounds like 2-chloro-5-ethynylpyrazine from first principles. These methods solve the Schrödinger equation (or its approximations) for a given molecule, providing detailed insights into its behavior.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is particularly favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems.
In a typical study on this compound, DFT calculations would be employed to determine the molecule's most stable three-dimensional arrangement of atoms, known as its optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. Functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), are commonly used for such optimizations as they provide reliable results for organic molecules. The calculations would yield key geometric parameters, including bond lengths, bond angles, and dihedral angles.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap indicates high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, a DFT calculation would map the electron density of these orbitals and calculate their energy levels, providing insight into the molecule's electronic transitions and potential reactivity.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.5 |
| LUMO Energy | -1.2 |
Note: The values in this table are illustrative examples of what a DFT calculation might yield.
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one molecule and the LUMO of another. This theory is a powerful tool for understanding various chemical reactions, including cycloadditions and electrophilic/nucleophilic substitutions.
By analyzing the distribution and symmetry of the HOMO and LUMO on the this compound structure, chemists can predict its reactivity. For instance, regions of the molecule where the HOMO is localized are likely sites for electrophilic attack, as these are the areas of highest electron density and availability. Conversely, areas where the LUMO is concentrated indicate probable sites for nucleophilic attack. The ethynyl (B1212043) group, being electron-rich, and the pyrazine (B50134) ring, with its nitrogen atoms, would be key areas of interest in an FMO analysis of this molecule.
The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method used to approximate the many-electron Schrödinger equation. It treats each electron as moving in the average field of all other electrons, neglecting electron correlation. While generally less accurate than DFT for many properties due to this simplification, HF calculations are still valuable for providing a qualitative understanding of electronic structure and can serve as a starting point for more advanced, correlated methods. For a molecule like this compound, HF calculations would provide optimized geometry, molecular orbital energies, and wave functions, which can be compared with results from DFT and experimental data where available.
Density Functional Theory (DFT) Studies for Geometric Optimization and Electronic Structure
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the step-by-step process of a chemical reaction, known as the reaction mechanism. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed energy profile for a proposed reaction pathway.
A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for reactants to be converted into products. Identifying the structure and energy of the transition state is crucial for understanding reaction rates and mechanisms.
For this compound, computational methods like DFT or high-level ab initio calculations would be used to locate the transition state structures for specific reactions, such as nucleophilic substitution at the chlorine-bearing carbon or addition reactions at the ethynyl group. The energy difference between the reactants and the transition state gives the activation energy barrier. A lower activation energy implies a faster reaction rate. This analysis provides invaluable insights into which reaction pathways are kinetically favorable, guiding synthetic efforts and explaining observed product distributions.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-chloro-5-nitropyridine |
| 2-chloro-5-methylpyrimidine |
Solvent Effects on Reaction Energetics
The solvent environment plays a crucial role in the energetics of chemical reactions, particularly for processes involving polar or charged species. For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), the polarity and specific interactions of the solvent can significantly influence the reaction rates and thermodynamic stability of reactants, transition states, and products.
Theoretical investigations into the SNAr reactions of related chloropyrazines have demonstrated a pronounced solvent effect. The reaction rate of 2-chloropyrazine (B57796) with morpholine, for instance, is sensitive to the solvent medium. While dipolar aprotic solvents are often the preferred choice for SNAr reactions, studies have shown that reactions can also proceed in a range of other solvents, including esters, alcohols, and ethers, especially with more reactive nucleophile-electrophile pairs researchgate.netacsgcipr.org. The choice of solvent can sometimes obviate the need for transition-metal catalysis in amination reactions of heteroaryl chlorides researchgate.net.
The influence of the solvent on reaction energetics can be understood through its differential solvation of the ground state and the transition state. For a typical SNAr reaction, the transition state is often more polar and has a more delocalized charge than the reactants. Polar solvents can stabilize this transition state, thereby lowering the activation energy and accelerating the reaction. The ability of the solvent to form hydrogen bonds is also a critical factor. Protic solvents may solvate and deactivate the nucleophile, potentially slowing the reaction, whereas aprotic polar solvents can enhance nucleophilicity.
Computational studies on related heterocyclic systems have employed various solvent models to predict these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), and explicit solvent models, where individual solvent molecules are included in the calculation, have been used to analyze the impact of the solvent on electronic properties and reaction barriers. For instance, studies on thieno[3,4-b]pyrazine (B1257052) have utilized sequential Monte Carlo/Quantum Mechanics (s-MC/QM) approaches to explore the role of both electrostatic and non-electrostatic intermolecular forces in different solvent environments researchgate.netdntb.gov.ua.
The following table summarizes the expected qualitative effects of different solvent classes on the energetics of a hypothetical SNAr reaction of this compound.
| Solvent Class | Dielectric Constant (ε) | Expected Effect on SNAr Reaction Rate | Rationale |
| Nonpolar (e.g., Hexane) | ~2 | Slow | Poor stabilization of the polar transition state. |
| Polar Aprotic (e.g., DMSO, DMF) | > 30 | Fast | Good stabilization of the polar transition state without deactivating the nucleophile through hydrogen bonding. |
| Polar Protic (e.g., Ethanol, Water) | > 20 | Variable | Can stabilize the transition state but may also solvate and deactivate the nucleophile through hydrogen bonding. |
Prediction of Spectroscopic Properties
Computational chemistry provides powerful tools for the prediction of spectroscopic properties, offering insights that can aid in the identification and characterization of novel compounds like this compound.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. Theoretical calculations, particularly using Density Functional Theory (DFT), have become increasingly accurate in predicting ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly employed computational approach for this purpose researchgate.net.
For this compound, the chemical shifts can be predicted by performing DFT calculations on its optimized geometry. The accuracy of these predictions is dependent on the chosen functional and basis set. Studies on similar pyrazine derivatives have shown that a variety of functionals can provide good agreement with experimental data nih.govimist.ma.
The predicted chemical shifts for the protons and carbons in this compound would be influenced by the electronic effects of the chloro and ethynyl substituents. The chlorine atom, being electronegative, is expected to deshield the adjacent carbon and proton. The ethynyl group, with its sp-hybridized carbons, will also exert a distinct electronic influence on the pyrazine ring.
Below is a table of hypothetical ¹H and ¹³C NMR chemical shifts for this compound, based on data from related pyrazine derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~152 |
| C3 | ~8.6 | ~145 |
| C5 | - | ~120 |
| C6 | ~8.7 | ~148 |
| Cα (ethynyl) | - | ~80 |
| Cβ (ethynyl) | ~3.5 | ~85 |
Theoretical Vibrational Frequencies and Intensities
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can accurately predict these vibrational frequencies and their corresponding intensities nih.govyoutube.com. The comparison between theoretical and experimental spectra can aid in the assignment of vibrational bands to specific molecular motions.
For this compound, the vibrational spectrum would be characterized by modes associated with the pyrazine ring, the C-Cl bond, and the C≡C and C-H bonds of the ethynyl group. Ab initio and DFT calculations on 2-chloropyrazine have provided detailed assignments of its vibrational spectra, which can serve as a basis for understanding the vibrations of the target molecule researchgate.net. The ethynyl group will introduce characteristic C≡C and ≡C-H stretching frequencies.
A table of selected predicted vibrational frequencies for this compound is presented below, based on characteristic group frequencies and computational studies of similar molecules.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| ≡C-H stretch | 3300 - 3250 | Medium |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| C≡C stretch | 2260 - 2100 | Weak to Medium |
| Pyrazine ring stretches | 1600 - 1400 | Medium to Strong |
| C-Cl stretch | 800 - 600 | Strong |
It is important to note that theoretical harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies nih.gov.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and intermolecular interactions of molecules over time youtube.comresearchgate.net. For a semi-rigid molecule like this compound, MD simulations can provide insights into the rotational dynamics of the ethynyl group and the nature of its interactions with solvent molecules or biological macromolecules.
The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the ethynyl group to the pyrazine ring. While this rotation is expected to have a low energy barrier, specific conformations might be stabilized by subtle intramolecular interactions or by interactions with the surrounding environment dur.ac.uk. MD simulations can map the potential energy surface of this rotation and identify the most populated conformational states.
Intermolecular interactions are critical for understanding the behavior of this compound in solution and its potential binding to a biological target. MD simulations can reveal the nature of these interactions, which can include:
Hydrogen Bonding: The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors.
Halogen Bonding: The chlorine atom can participate in halogen bonding, an interaction that is gaining recognition for its importance in molecular recognition dur.ac.uk.
π-π Stacking: The aromatic pyrazine ring can engage in stacking interactions with other aromatic systems arxiv.org.
MD simulations of pyrazine derivatives have been used to study their interactions with proteins, revealing the importance of hydrophobic forces in binding researchgate.net. Similarly, simulations of halogenated compounds have provided detailed insights into the geometry and stability of halogen bonds dur.ac.uk.
The following table summarizes the potential intermolecular interactions of this compound that could be investigated using molecular dynamics simulations.
| Interaction Type | Potential Donor/Acceptor Site on this compound | Potential Interacting Partner |
| Hydrogen Bonding | Pyrazine Nitrogens (Acceptor) | Water, Amino Acid Residues (e.g., Ser, Thr, His) |
| Halogen Bonding | Chlorine Atom (Acceptor) | Carbonyl Oxygens, Aromatic Rings |
| π-π Stacking | Pyrazine Ring | Aromatic Amino Acid Residues (e.g., Phe, Tyr, Trp) |
| Hydrophobic Interactions | Ethynyl group, Pyrazine Ring | Nonpolar Amino Acid Residues (e.g., Leu, Val, Ile) |
Structure-Activity Relationship (SAR) Studies based on Electronic and Steric Parameters
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For a molecule like this compound, computational methods can be used to calculate various electronic and steric parameters that are likely to influence its biological interactions. These parameters can then be used to build Quantitative Structure-Activity Relationship (QSAR) models nih.govnih.govijournalse.org.
Electronic Parameters:
The electronic properties of this compound are crucial for its reactivity and interactions with biological targets. Key electronic parameters that can be calculated using quantum chemical methods include:
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) colab.wsnih.gov. The nitrogen atoms and the π-system of the ethynyl group are expected to be electron-rich, while the protons on the pyrazine ring are likely to be electron-poor.
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability researchgate.netirjweb.com.
Partial Atomic Charges: These describe the distribution of electron density among the atoms in the molecule and can be calculated using various population analysis schemes.
Steric Parameters:
The size and shape of this compound, as well as the spatial arrangement of its functional groups, are critical for its ability to fit into a biological binding site. Steric parameters that can be used in SAR studies include:
Sterimol Parameters: These provide a more detailed description of the shape of substituents.
QSAR studies on pyrazine derivatives have shown that a combination of electronic, topological, and hydrophobicity descriptors can be used to build predictive models for their biological activities, such as antitubercular and antibacterial effects nih.gov. For instance, the total energy, HOMO energy, and dipole moment have been identified as important parameters in QSAR models for the toxicity of pyrazine derivatives researchgate.net.
The following table lists some of the key electronic and steric parameters that would be relevant for SAR studies of this compound and their potential influence on biological activity.
| Parameter Type | Specific Parameter | Potential Influence on Biological Activity |
| Electronic | Molecular Electrostatic Potential (MEP) | Dictates electrostatic interactions with the binding site. |
| Electronic | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |
| Electronic | Partial Atomic Charges | Influences local electrostatic interactions and hydrogen bonding. |
| Steric | Molecular Volume | Determines the overall fit of the molecule into a binding pocket. |
| Steric | Shape Descriptors (e.g., Sterimol) | Describes the specific spatial requirements for binding. |
Derivatives and Analogues of 2 Chloro 5 Ethynylpyrazine
Synthesis and Characterization of Substituted Ethynylpyrazines
The primary method for synthesizing substituted ethynylpyrazines is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a versatile route to aryleneethynylpyrazine derivatives.
A notable study details the synthesis of a series of 2,5-di(aryleneethynyl)pyrazine derivatives starting from 2,5-dibromo-3,6-dimethylpyrazine (B3046257). rsc.orgresearchgate.net The synthesis was achieved through a twofold Sonogashira coupling with various terminal ethynylarenes. rsc.orgresearchgate.net The reaction was carried out under standard conditions using a palladium catalyst (Pd(PPh₃)₂Cl₂), a copper(I) cocatalyst (CuI), and a triethylamine (B128534) base in tetrahydrofuran (B95107) (THF). rsc.orgresearchgate.net This methodology yielded a range of derivatives with different aryl substituents, allowing for a systematic investigation of their properties. rsc.orgresearchgate.net
Alternatively, 2,5-dibromo-3,6-dimethylpyrazine can be converted first to 2,5-diethynyl-3,6-dimethylpyrazine, which then undergoes subsequent Sonogashira reactions with aryl halides like 2-iodothiophene (B115884) to yield products such as 2,5-bis(thien-2-ylethynyl)-3,6-dimethylpyrazine. rsc.orgresearchgate.net
The characterization of these synthesized compounds is comprehensive, employing various analytical techniques to elucidate their structural and electronic properties.
X-ray Crystallography: Single-crystal X-ray diffraction has been used to determine the precise molecular geometry. For instance, the structure of 2,5-di(phenylethynyl)-3,6-dimethylpyrazine revealed that the two terminal phenyl rings are parallel, while the central pyrazine (B50134) ring is inclined to their planes by 14.2°. rsc.orgresearchgate.net
Spectroscopy: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are routinely used to confirm the chemical structure of the synthesized molecules.
Electrochemical Analysis: Cyclic voltammetry is employed to study the redox behavior of the compounds. Studies on 2,5-di(phenylethynyl)-3,6-dimethylpyrazine showed that it undergoes a quasi-reversible reduction to its radical anion at approximately -1.9 V. rsc.orgresearchgate.net
Optical Properties: UV-vis absorption and photoluminescence spectroscopy are used to investigate the electronic transitions. The emission spectra for these compounds are often red-shifted compared to their benzene (B151609) analogues. rsc.orgresearchgate.net
Computational Studies: Quantum chemical calculations, such as Density Functional Theory (DFT), are used to model the molecular orbitals (HOMO and LUMO) and predict the electronic band gap, which often correlate well with experimental findings from electrochemistry and spectroscopy. rsc.orgresearchgate.net
Table 1: Synthesis of 2,5-di(aryleneethynyl)pyrazine Derivatives via Sonogashira Coupling
| Starting Material | Coupling Partner | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2,5-dibromo-3,6-dimethylpyrazine | Ethynylbenzene | 2,5-di(phenylethynyl)-3,6-dimethylpyrazine | 41 | rsc.orgresearchgate.net |
| 2,5-dibromo-3,6-dimethylpyrazine | 2-Ethynylpyridine | 2,5-bis(pyridin-2-ylethynyl)-3,6-dimethylpyrazine | 23 | rsc.orgresearchgate.net |
| 2,5-dibromo-3,6-dimethylpyrazine | 1-Ethynyl-4-ethylbenzene | 2,5-bis[(4-ethylphenyl)ethynyl]-3,6-dimethylpyrazine | 38 | rsc.orgresearchgate.net |
| 2,5-dibromo-3,6-dimethylpyrazine | 1-Chloro-4-ethynylbenzene | 2,5-bis[(4-chlorophenyl)ethynyl]-3,6-dimethylpyrazine | 28 | rsc.orgresearchgate.net |
| 2,5-diethynyl-3,6-dimethylpyrazine | 2-Iodothiophene | 2,5-bis(thien-2-ylethynyl)-3,6-dimethylpyrazine | - | rsc.orgresearchgate.net |
Pyrazine-Based Heterocyclic Hybrids
The ethynyl (B1212043) group in pyrazine derivatives is an excellent dienophile or precursor for building more complex, fused heterocyclic systems. These reactions significantly expand the chemical space of pyrazine-based compounds, leading to novel structures with potential applications in various fields.
One important class of reactions is the [3+2] dipolar cycloaddition. π-Deficient ethynyl hetarenes, including ethynylpyrazines, can act as dipolarophiles in reactions with 1,3-dipoles like azomethine imines. researchgate.net These reactions can be either thermally induced or catalyzed by copper(I) and proceed with high regioselectivity to yield fused pyrazole (B372694) derivatives, such as 2,3-dihydropyrazolo[1,2-a]pyrazol-1(5H)-ones. researchgate.net
Another strategy involves the intramolecular cyclization of appropriately substituted ethynylpyrazines. For instance, a versatile route to functionalized dithieno[3,2-b:2',3'-e]pyrazines has been developed. researchgate.net This method employs a twofold domino reaction that consists of a palladium-catalyzed C-S coupling followed by a base-induced 5-endo-dig cyclization of ethynylated 3,5-dichloropyrazines. researchgate.net Similarly, thieno[2,3-b]pyrazine (B153567) derivatives can be synthesized through tandem Sonogashira coupling and intramolecular cyclization reactions. mdpi.comipb.ptnih.gov For example, 7-bromothieno[2,3-b]pyrazine-6-carboxylic acid can be reacted with terminal alkynes in a one-pot reaction that involves Sonogashira coupling followed by an electrophile-promoted 6-endo-dig lactonization, yielding tricyclic lactone derivatives. mdpi.comipb.ptnih.gov
Furthermore, 1,2,3-triazole-fused pyrazines are another class of heterocyclic hybrids. mdpi.com These can be synthesized through various methods, including the thermolysis of a pyrazinyl-substituted tetrazole, which proceeds via a diazo intermediate to form a 1,2,3-triazolo[1,5-a]pyrazine ring system. mdpi.com
Functionalization of the Ethynyl Moiety in Derivatives
The ethynyl moiety (–C≡C–) in 2-chloro-5-ethynylpyrazine and its derivatives is a highly versatile functional group that can undergo a variety of chemical transformations. This allows for the construction of extended π-conjugated systems and the synthesis of complex heterocyclic structures.
Cross-Coupling Reactions: The most prominent functionalization is the Sonogashira cross-coupling, where the terminal hydrogen of the ethynyl group (or a halo-substituent on the pyrazine coupled with a terminal alkyne) is replaced with an aryl or vinyl group. This reaction is fundamental to creating the aryleneethynylpyrazine derivatives discussed in section 7.1. rsc.orgresearchgate.net Palladium-catalyzed reactions of chloropyrazines are a key method for introducing alkynyl groups onto the pyrazine ring, which can then be further functionalized. nih.gov
Cycloaddition and Cyclization Reactions: The carbon-carbon triple bond of the ethynyl group is an active participant in cycloaddition reactions, serving as a building block for new heterocyclic rings fused to the pyrazine core.
[3+2] Cycloadditions: As mentioned previously, ethynylpyrazines react with 1,3-dipoles to form five-membered heterocyclic rings. researchgate.net
Intramolecular Cyclization: Ethynyl groups positioned ortho to another reactive group on the pyrazine or a connected aromatic ring can undergo intramolecular cyclization. This strategy is used to synthesize thieno[2,3-b]pyrazines and their lactone derivatives, where the ethynyl group is transformed into part of a fused thiophene (B33073) or pyranone ring. researchgate.netmdpi.comipb.ptnih.gov The presence of electron-donating groups on the arylalkyne can enhance the polarization of the triple bond, facilitating these cyclization reactions. ipb.ptnih.gov
These functionalization strategies highlight the utility of the ethynyl group as a linchpin for creating diverse and complex molecular architectures based on the pyrazine scaffold.
Systematic Studies on the Impact of Substituent Variation on Reactivity and Academic Applications
Systematic variation of substituents on ethynylpyrazine derivatives allows for the fine-tuning of their chemical and physical properties, which is crucial for their application in areas like organic electronics and materials science.
Studies on a series of 2,5-di(aryleneethynyl)pyrazine derivatives have demonstrated the profound impact of the aryl substituent on their optoelectronic properties. rsc.orgresearchgate.net By varying the aryl group (e.g., phenyl, 2-pyridyl, 4-ethylphenyl, 4-chlorophenyl, 4-biphenyl), researchers have been able to modulate the electronic characteristics of the molecules. rsc.orgresearchgate.net
HOMO-LUMO Gap: Quantum chemical calculations showed that the HOMO-LUMO gap could be tuned by the choice of substituent. The pyrazine derivatives generally have a lower HOMO-LUMO gap compared to analogous di(phenylethynyl)benzene, indicating a more electron-deficient character. rsc.orgresearchgate.net
Photoluminescence: The emission wavelengths of these compounds were also affected by the substituent, with a general red-shift observed in the pyrazine series. rsc.orgresearchgate.net
Device Performance: The enhanced electron-transporting properties of the pyrazine system were demonstrated in applications. When a 2,5-di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine derivative was used as a dopant in a single-layer Organic Light-Emitting Diode (OLED), it led to a significant enhancement in the device's external quantum efficiency. rsc.orgresearchgate.net
Similarly, the electronic nature of functional groups on thieno[3,4-b]pyrazine-based terthienyls can be used to tune the electronic properties of these materials, which are precursors to low band gap conjugated polymers. nih.gov In donor-acceptor (D-A) type compounds, where pyrazine derivatives act as the acceptor, changing substituents or their positions can significantly affect the intramolecular charge transfer (ICT), leading to altered absorption and emission spectra. mdpi.com For instance, the substitution position of an acceptor on a donor unit can influence the molecule's coplanarity, which in turn affects the electronic band gap. mdpi.com
The reactivity of the ethynyl group itself is also influenced by conjugated substituents. In a study on di(arylethynyl)tetracenes, it was found that the rate of cycloaddition reactions with singlet oxygen correlated with the HOMO energy levels of the molecules. rsc.org Arenes considered to be electron-donating accelerated the reaction, while electron-withdrawing groups like pyrazine decelerated it, demonstrating a tenfold difference in reactivity across the series. rsc.org This highlights how electronic tuning of substituents can control not only the physical properties but also the chemical reactivity of these systems.
Future Research Directions and Unexplored Avenues
Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
The development of efficient and sustainable synthetic routes to 2-Chloro-5-ethynylpyrazine is a primary area for future research. While classical methods for the synthesis of substituted pyrazines exist, modern synthetic chemistry offers several avenues for improvement.
Future investigations could focus on:
Direct C-H Ethynylation: Research into the direct C-H ethynylation of a 2-chloropyrazine (B57796) precursor would be a significant advancement. This approach, potentially using palladium or copper catalysis, would eliminate the need for pre-functionalized starting materials, thereby reducing step count and improving atom economy.
Green Chemistry Approaches: The exploration of synthesis in environmentally benign solvents, such as water or supercritical CO2, or under solvent-free conditions, would enhance the sustainability of its production. mdpi.commdpi.com The use of microwave-assisted or mechanochemical methods could also be investigated to reduce reaction times and energy consumption. mdpi.com
Catalyst Development: The design of novel, highly efficient, and reusable catalysts for the key synthetic steps would be beneficial. This could include the development of heterogeneous catalysts or nanocatalysts that can be easily separated from the reaction mixture and reused, minimizing waste.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Challenge |
| Traditional Cross-Coupling | Well-established reactivity | Often requires stoichiometric reagents and generates waste |
| Direct C-H Ethynylation | High atom economy, reduced steps | Achieving high regioselectivity on the pyrazine (B50134) ring |
| Flow Chemistry Synthesis | Enhanced safety, scalability, and control | Optimization of reaction conditions in a continuous system |
| Biocatalytic Synthesis | High selectivity, mild conditions | Identifying or engineering a suitable enzyme |
Expanding the Scope of Reactivity and Transformation Pathways
The unique combination of a chloro, an ethynyl (B1212043), and a pyrazine moiety in one molecule offers a rich landscape for exploring novel chemical transformations.
Future research should aim to:
Exploit the Ethynyl Group: The terminal alkyne is a versatile functional group for a variety of reactions. Its participation in [3+2] cycloadditions (Click Chemistry) to form triazoles, Sonogashira cross-coupling reactions to create extended π-systems, and hydration or hydroamination reactions to introduce new functional groups are all promising avenues.
Leverage the Chloro Substituent: The chlorine atom can be a site for nucleophilic aromatic substitution (SNAAr) reactions, allowing for the introduction of a wide range of substituents, including amines, alcohols, and thiols. Furthermore, it can serve as a handle for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to form C-C, C-N, or C-O bonds. nih.gov
Functionalize the Pyrazine Ring: While the existing substituents activate the ring towards certain transformations, direct functionalization of the remaining C-H bonds on the pyrazine ring could lead to novel, highly substituted derivatives with unique properties.
Advanced Computational Tools for Predictive Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work.
Future computational studies on this compound could include:
Density Functional Theory (DFT) Calculations: DFT can be employed to predict the molecule's electronic structure, vibrational frequencies, and NMR chemical shifts. scienceopen.comnih.govmdpi.com Such studies can provide insights into its reactivity and spectroscopic properties. scienceopen.comnih.govmdpi.com
Reaction Mechanism Elucidation: Computational modeling can be used to investigate the mechanisms of potential reactions, helping to optimize reaction conditions and predict the formation of byproducts.
In Silico Design of Derivatives: Advanced algorithms and machine learning could be used to design novel derivatives of this compound with desired electronic, optical, or biological properties for specific applications.
Emerging Applications in Novel Material Systems
The rigid, planar structure of the pyrazine ring, combined with the reactive ethynyl group, makes this compound an attractive building block for novel materials.
Potential applications to be explored include:
Conductive Polymers: Polymerization of this compound, or its derivatives, could lead to novel conductive polymers with interesting electronic and optical properties for use in organic electronics.
Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazine ring can act as ligands for metal ions, making this molecule a potential linker for the construction of porous MOFs with applications in gas storage, separation, and catalysis.
Organic Light-Emitting Diodes (OLEDs): By extending the π-conjugation of the molecule through reactions at the ethynyl and chloro positions, new materials with tailored photoluminescent properties could be developed for use in OLEDs.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in a flask. mdpi.comnih.gov
Future work in this area could focus on:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable its on-demand production and facilitate the synthesis of a library of derivatives in an automated fashion. mit.eduresearchgate.net
High-Throughput Screening: Integrating flow synthesis with automated reaction screening would allow for the rapid optimization of reaction conditions and the discovery of new transformations.
Telescoped Reactions: Designing multi-step syntheses in a continuous flow setup without isolating intermediates (telescoped synthesis) would significantly improve the efficiency of producing more complex molecules derived from this compound. mit.edu
Exploration of Chiral Derivatives and Asymmetric Synthesis
The introduction of chirality into molecules is of paramount importance, particularly in medicinal chemistry and materials science.
Unexplored avenues in this context include:
Asymmetric Synthesis of Derivatives: Developing stereoselective methods to introduce chiral centers into derivatives of this compound is a key research goal. This could involve asymmetric catalysis or the use of chiral auxiliaries.
Chiral Ligands: The synthesis of chiral derivatives could lead to novel ligands for asymmetric catalysis, where the pyrazine nitrogen atoms coordinate to a metal center.
Chiral Materials: The incorporation of chiral this compound derivatives into polymers or MOFs could result in materials with unique chiroptical properties. Research on the asymmetric hydrogenation of pyrazines to chiral piperazines suggests that inducing chirality in such systems is feasible. acs.org
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-Chloro-5-ethynylpyrazine, and how can purity be optimized?
- Methodology :
- Route 1 : Chlorination of 5-ethynylpyrazine using thionyl chloride (SOCl₂) under reflux conditions. Key parameters include temperature (70–80°C) and reaction time (4–6 hours), with inert gas purging to avoid side reactions .
- Route 2 : Sonogashira coupling of 2-chloro-5-iodopyrazine with terminal alkynes, using Pd(PPh₃)₂Cl₂/CuI as catalysts. Solvent choice (e.g., THF or DMF) and degassing are critical for yield optimization .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane:ethyl acetate gradient) improves purity (>95%). HPLC with C18 columns can confirm purity .
Q. How can the structure of this compound be confirmed post-synthesis?
- Analytical Workflow :
- NMR : H NMR (DMSO-d₆) should show a singlet for the ethynyl proton (~3.1 ppm) and pyrazine ring protons (8.5–9.0 ppm). C NMR confirms the sp-hybridized carbon (~75 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 167.0084 (C₆H₃ClN₂).
- FT-IR : Peaks at ~2100 cm⁻¹ (C≡C stretch) and 680 cm⁻¹ (C-Cl) validate functional groups .
Q. What are the key stability considerations for storing this compound?
- Storage Protocol :
- Store under argon at –20°C in amber vials to prevent degradation via moisture or light exposure.
- Stability tests (TGA/DSC) indicate decomposition onset at 150°C. Avoid prolonged exposure to bases, which may hydrolyze the ethynyl group .
Advanced Research Questions
Q. How can competing side reactions during Sonogashira coupling be minimized?
- Optimization Strategies :
- Catalyst Loading : Reduce Pd catalyst to 1 mol% and CuI to 2 mol% to suppress homocoupling of alkynes.
- Solvent System : Use DMF with 10% piperidine to scavenge HCl byproducts, improving yield from 60% to 85% .
- Kinetic Monitoring : In-situ FT-IR tracks alkyne consumption; reaction termination at 90% conversion prevents over-reaction .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Reactivity Profile :
- The chlorine atom activates the pyrazine ring for nucleophilic aromatic substitution (SNAr), while the ethynyl group enables metal-catalyzed couplings (e.g., Suzuki, Heck). DFT calculations show a LUMO energy of –1.8 eV, favoring electron-deficient reactivity .
- Contradictions in Data : Discrepancies in reported yields (e.g., 50% vs. 75% for Suzuki coupling) may stem from trace moisture deactivating Pd catalysts. Dry solvent systems (e.g., THF over DMF) resolve this .
Q. How can byproducts from chlorination reactions be identified and mitigated?
- Byproduct Analysis :
- Common Byproducts : Dichlorinated species (e.g., 2,5-dichloropyrazine) form via over-chlorination. GC-MS or LC-MS with isotopic labeling (e.g., Cl) distinguishes byproducts .
- Mitigation : Use stoichiometric SOCl₂ (1.1 eq.) and monitor reaction progress via TLC (Rf = 0.3 in hexane:EtOAc 7:3). Quench excess SOCl₂ with ice-cold NaHCO₃ .
Q. What computational tools predict the biological activity of this compound derivatives?
- In-Silico Workflow :
- Docking Studies : MOE or AutoDock Vina models interactions with target proteins (e.g., kinase inhibitors). The ethynyl group enhances π-stacking with Phe residues in ATP-binding pockets .
- ADMET Prediction : SwissADME estimates logP = 1.9 (moderate lipophilicity) and high GI absorption (>80%), suggesting CNS permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
